
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold for various pharmacologically active compounds. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and herbicidal properties .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through sustainable chemistry approaches. One method involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of base, such as DBU or DBN, under solvent-free conditions . Another approach uses a basic ionic liquid, [Bmim]OH, as a homogeneous recyclable catalyst for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles . Additionally, cesium carbonate has been used as a catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles and carbon dioxide .
Molecular Structure Analysis
Quinazoline-2,4(1H,3H)-diones have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The molecule of interest likely contains additional functional groups, such as oxadiazole and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of these groups can be inferred from the synthesis of related compounds, where oxadiazoles and quinazolinones are linked to produce derivatives with significant biological activities .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-diones can undergo various chemical reactions. For instance, they can be alkylated with 1,4-dibromo-2-methylbut-2-ene under phase-transfer catalysis to yield mono- and dialkylated products . The introduction of oxadiazole moieties to the quinazoline ring can be achieved through cyclization reactions involving carbohydrazide groups and different aromatic acids or aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-diones and their derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which can be determined through techniques such as thin-layer chromatography and spectroscopic methods . The introduction of substituents like methoxy or oxadiazole groups can alter these properties, potentially affecting the compound's pharmacokinetic profile and its suitability for drug development.
Scientific Research Applications
Synthesis and Cytotoxic Activity
One area of research has explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound . These derivatives have shown potent cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003). Another study focused on the efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives, highlighting the role of cesium carbonate catalysis and carbon dioxide utilization, underscoring the compound's relevance in drug synthesis processes (Patil et al., 2008).
Antimicrobial and Antiproliferative Activities
Further research has expanded into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were tested for antitumor activity, suggesting the potential biomedical applications of the molecule and its analogs (Maftei et al., 2013).
Herbicide Development
There's also research into the discovery of novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors, indicating the compound's potential application in the development of herbicides. This study underscores the molecule's versatility and its utility beyond pharmaceutical applications (He et al., 2020).
Advanced Synthesis Techniques
Research also delves into advanced synthesis techniques, such as the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, leveraging carbon dioxide and a catalytic amount of DBU. This approach highlights the ongoing efforts to develop more sustainable and efficient methods for synthesizing complex molecules like the one (Mizuno et al., 2007).
properties
IUPAC Name |
1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-10-18(13-17(16)2)31-26(32)20-7-5-6-8-22(20)30(27(31)33)15-24-28-25(29-36-24)21-12-11-19(34-3)14-23(21)35-4/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWSOGUOOVCHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

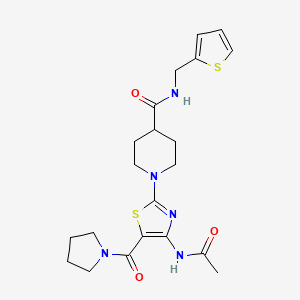
![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)
![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)


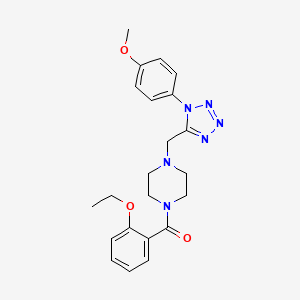
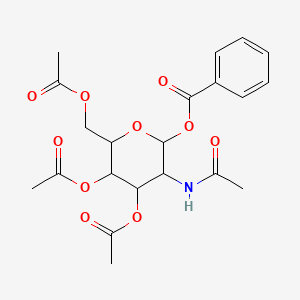
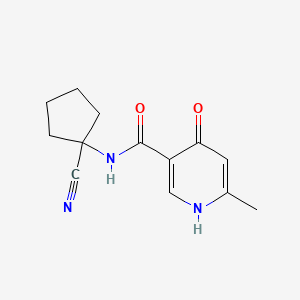
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
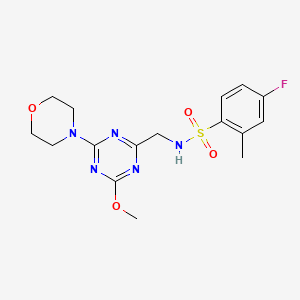
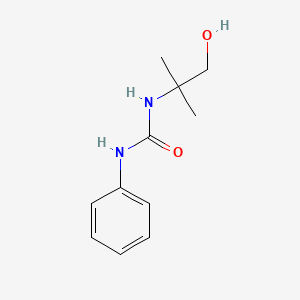

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)